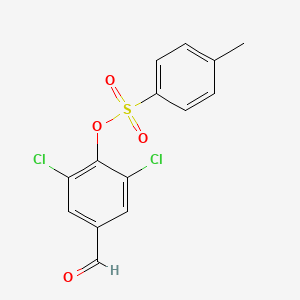

2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate

Description

2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate is a sulfonate ester featuring a 2,6-dichlorophenyl core substituted with a formyl (-CHO) group at the para position and a 4-methylbenzenesulfonate (-OTs) moiety.

Properties

IUPAC Name |

(2,6-dichloro-4-formylphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O4S/c1-9-2-4-11(5-3-9)21(18,19)20-14-12(15)6-10(8-17)7-13(14)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVJWSNAVPSUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate typically involves the reaction of 2,6-dichloro-4-formylphenol with 4-methylbenzenesulfonyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions, including temperature and solvent choice, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Scientific Research Applications

2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate is widely used in scientific research due to its versatile properties. Some of its applications include:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Studies: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical structure.

Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The sulfonate group enhances the compound’s solubility and reactivity, making it effective in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate and related compounds:

Key Comparisons :

Functional Group Influence: The formyl group in the target compound enhances electrophilicity compared to amino (-NH₂) or trifluoromethyl (-CF₃) groups in analogs . This makes it more reactive in nucleophilic substitutions or condensations. The sulfonate group (-OTs) improves water solubility relative to esters (e.g., benzoate in ) but less than ionic sulfonates (e.g., 2-Aminoanilinium sulfonate ).

Synthesis Pathways: The target compound likely requires formylation of a 2,6-dichlorophenol precursor, followed by sulfonation. This contrasts with the nitration/reduction steps used for 2,6-dichloro-4-aminophenol or the direct esterification in 4-chlorobenzoate synthesis .

Crystallographic Behavior: Ionic sulfonates (e.g., ) exhibit distinct monoclinic packing (P21/n) due to charge interactions, whereas neutral sulfonate esters like the target compound may adopt different crystal habits influenced by Cl and CHO substituents.

Biological Activity :

- While 4-chlorobenzoate analogs show antifungal properties , the target compound’s formyl and sulfonate groups may target different biological pathways, such as enzyme inhibition via aldehyde reactivity.

Biological Activity

2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate (CAS No. 944524-82-7) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound features a dichlorophenyl moiety attached to a formyl group and a sulfonate group, which contributes to its chemical reactivity and potential interactions with biological targets. Its structural formula can be represented as:

Antimicrobial Properties

Recent studies have indicated that 2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate exhibits antimicrobial activity against various bacterial strains. In vitro assays demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were reported in the range of 10-50 µg/mL, highlighting its effectiveness in combating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, such as A431 (epidermoid carcinoma) and HepG2 (hepatocellular carcinoma), 2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate exhibited dose-dependent cytotoxic effects. The IC50 values ranged from 15 to 25 µM, indicating moderate potency compared to standard chemotherapeutics.

The proposed mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by interfering with DNA synthesis. This suggests that the compound may act as a potential lead for developing novel anticancer agents.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various sulfonate derivatives, including 2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate. The study utilized both agar diffusion and broth microdilution methods to assess antibacterial activity. Results confirmed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with further investigations suggesting that the compound disrupts bacterial cell wall synthesis.

Evaluation in Cancer Research

In another investigation focused on anticancer activity, researchers synthesized several analogs of this compound and tested their effects on different cancer cell lines. The results indicated that modifications to the sulfonate group enhanced cytotoxicity, suggesting structure-activity relationships that could guide future drug design efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.